Product packaging for 3-Bromo-6-chloroquinolin-4-ol(Cat. No.:CAS No. 860230-86-0)

3-Bromo-6-chloroquinolin-4-ol

Cat. No.: B1371973
CAS No.: 860230-86-0
M. Wt: 258.5 g/mol
InChI Key: MGAGUVXHIWPHRK-UHFFFAOYSA-N
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Description

The Quinoline (B57606) Scaffold as a Privileged Structure in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in the chemical sciences. tandfonline.comnih.govresearchgate.net This designation stems from its recurring presence in a vast number of natural products, such as the alkaloid quinine, and synthetic compounds with a broad spectrum of biological activities. researchgate.netresearchgate.net The versatility of the quinoline ring system allows for extensive chemical modification, enabling the generation of large libraries of structurally diverse derivatives. nih.gov This adaptability, coupled with its inherent "druggability," makes the quinoline scaffold a frequent choice for the design of novel molecules in medicinal chemistry and materials science. tandfonline.comnih.gov

Research Significance of Halogenated Quinoline Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline core significantly influences the molecule's physicochemical properties. Halogenation can alter a compound's lipophilicity, electronic distribution, and metabolic stability, which in turn can modulate its biological activity. orientjchem.org For instance, the presence of a halogen atom can enhance a molecule's ability to cross cell membranes and can introduce new points for molecular interactions. orientjchem.org Researchers have discovered that specific halogenation patterns on the quinoline ring can lead to enhanced potency against various targets. nih.govresearchgate.net Consequently, halogenated quinolines are a major focus of research, with scientists exploring how different halogen substitutions can be used to fine-tune the properties of these compounds for specific applications. nih.gov

Academic and Synthetic Context of 3-Bromo-6-chloroquinolin-4-ol within Quinoline Chemistry

Within the extensive family of halogenated quinolines, this compound represents a specific and synthetically important molecule. Its structure features a bromine atom at the 3-position, a chlorine atom at the 6-position, and a hydroxyl group at the 4-position of the quinoline ring. This particular arrangement of substituents makes it a valuable intermediate in the synthesis of more complex quinoline derivatives. The presence of two different halogen atoms offers the potential for selective chemical transformations, allowing for the stepwise introduction of other functional groups. The hydroxyl group at the 4-position exists in tautomeric equilibrium with its keto form, quinolin-4(1H)-one, further expanding its reactive possibilities. The study and utilization of compounds like this compound are central to the ongoing exploration of quinoline chemistry, providing building blocks for the construction of novel molecular entities with tailored properties.

Chemical Profile of this compound

PropertyValue
CAS Number 860230-86-0 bldpharm.com
Molecular Formula C₉H₅BrClNO bldpharm.com
Molecular Weight 258.50 g/mol bldpharm.com
SMILES Code OC1=C(Br)C2=CC(Cl)=CC=C2N=C1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClNO B1371973 3-Bromo-6-chloroquinolin-4-ol CAS No. 860230-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAGUVXHIWPHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671084
Record name 3-Bromo-6-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860230-86-0
Record name 3-Bromo-6-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 6 Chloroquinolin 4 Ol and Analogues

Classical and Contemporary Approaches to Quinolin-4-ol Synthesis

The foundational quinolin-4-ol ring system can be constructed through several well-established named reactions, each offering distinct advantages and substrate scope. These methods typically involve the cyclization of aniline-based precursors.

Cyclization Reactions involving Anilines and Carbonyl Precursors (e.g., Gould-Jacob Cyclization)

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinolines. chemijournal.com The reaction proceeds through the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester intermediate. chemijournal.com Subsequent thermal cyclization of this intermediate, often at high temperatures, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. chemijournal.com Saponification followed by decarboxylation then yields the desired 4-hydroxyquinoline. chemijournal.com

For the synthesis of a 6-chloroquinolin-4-ol (B1267320) precursor, the Gould-Jacobs reaction can be effectively initiated from 4-chloroaniline. The reaction sequence is outlined below:

Reaction Scheme: Gould-Jacobs Synthesis of 6-chloroquinolin-4-ol

StepReactantsConditionsProduct
14-Chloroaniline, Diethyl ethoxymethylenemalonateHeatDiethyl 2-(((4-chlorophenyl)amino)methylene)malonate
2Diethyl 2-(((4-chlorophenyl)amino)methylene)malonateHigh-temperature cyclization (e.g., in Dowtherm A)Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
3Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate1. NaOH (Saponification) 2. Heat (Decarboxylation)6-Chloroquinolin-4-ol

This approach offers a direct route to the 6-chloro substituted quinolin-4-ol core, which is a key intermediate for the synthesis of the target compound.

Friedländer Quinoline (B57606) Synthesis and its Adaptations

The Friedländer synthesis is another fundamental method for quinoline ring formation, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). The reaction is typically catalyzed by acids or bases.

An adaptation of the Friedländer synthesis for the preparation of 4-hydroxyquinolines would necessitate a 2-aminobenzoic acid derivative and a reagent that can provide the C2 and C3 atoms of the quinoline ring. While versatile, directing the regioselectivity to achieve the specific substitution pattern of 3-Bromo-6-chloroquinolin-4-ol can be challenging and may require multi-step sequences.

Skraup and Doebner–von Miller Protocols for Quinoline Ring Formation

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce a quinoline. chemijournal.com A variation of this is the Doebner–von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds in place of glycerol. researchgate.net These methods are generally used for the synthesis of quinolines that are not substituted at the 4-position with a hydroxyl group. However, modifications and specific choice of starting materials can lead to a variety of substituted quinolines. For instance, the Doebner-von Miller reaction is a well-known acid-catalyzed aerobic reaction between anilines and α,β-unsaturated carbonyl compounds that yields quinolines. wikipedia.org

While these methods are historically significant for quinoline synthesis, they are less direct for the preparation of 4-hydroxyquinolines compared to the Gould-Jacobs or Conrad-Limpach reactions. Achieving the 6-chloro substitution is straightforward by starting with 4-chloroaniline.

Strategies for Regioselective Halogenation of Quinoline Systems

Once the 6-chloroquinolin-4-ol core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-3 position. Electrophilic aromatic substitution on the quinoline ring is influenced by the existing substituents and the reaction conditions.

Directed Bromination at C-3 Position

The direct bromination of 6-chloroquinolin-4-ol at the C-3 position requires careful selection of the brominating agent and reaction conditions to achieve high regioselectivity. The hydroxyl group at the C-4 position activates the heterocyclic ring towards electrophilic attack.

A highly effective and practical method for the C-3 regioselective halogenation of 4-quinolones has been developed utilizing potassium halide salts in the presence of a hypervalent iodine reagent such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org This approach allows for the direct and selective introduction of bromine at the C-3 position under mild conditions.

Reaction Scheme: C-3 Bromination of 6-chloroquinolin-4-ol

ReactantReagentsConditionsProduct
6-Chloroquinolin-4-olKBr, PIFA or PIDARoom temperatureThis compound

This modern synthetic protocol offers a significant advantage over traditional bromination methods that may lead to mixtures of isomers or require harsher conditions. The reaction is characterized by its high regioselectivity, broad functional group tolerance, and environmentally friendly nature. acs.org

Directed Chlorination at C-6 Position

The introduction of the chlorine atom at the C-6 position is most strategically accomplished by starting the synthesis with a pre-chlorinated aniline, such as 4-chloroaniline, as described in the Gould-Jacobs synthesis (Section 2.1.1). Direct chlorination of the quinolin-4-ol ring can be less regioselective and may lead to a mixture of products. The benzene (B151609) ring of the quinoline system undergoes electrophilic substitution, and the position of chlorination is directed by the existing substituents. The hydroxyl group at C-4 is an activating group, but its directing effect might not be exclusively to the C-6 position. Therefore, utilizing a chlorinated starting material is the preferred and more controlled method for achieving the desired 6-chloro substitution pattern.

Multi-Step Synthesis Pathways for Substituted Quinolin-4-ols

Multi-step syntheses are fundamental to constructing the quinoline scaffold. These pathways often involve the initial preparation of key intermediates followed by cyclization and subsequent functionalization reactions.

The synthesis of key intermediates like 6-bromoquinolin-4-ol (B142416) is a critical step in accessing more complex analogues. A common and well-documented route starts from readily available materials such as 4-bromoaniline (B143363). One established method involves the reaction of 4-bromoaniline with Meldrum's acid and triethyl orthoformate. atlantis-press.com This reaction sequence first forms an intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which is then subjected to a high-temperature cyclization. atlantis-press.comresearchgate.net The cyclization is typically carried out in a high-boiling point solvent like diphenyl ether (Ph₂O) at temperatures around 250°C to facilitate the ring-closing reaction and afford the desired 6-bromoquinolin-4-ol. atlantis-press.com An alternative approach involves cyclizing the intermediate in ether, which can also yield the product. atlantis-press.comresearchgate.net

Table 1: Synthesis Steps for 6-Bromoquinolin-4-ol

Step Reactants Conditions Product Yield Reference
1 4-Bromoaniline, Meldrum's acid, Triethyl orthoformate Room Temperature 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione ~99% atlantis-press.comresearchgate.net

The hydroxyl group at the 4-position of the quinolin-4-ol scaffold is readily converted into a halogen, typically chlorine, which serves as a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions. The most common reagent for this transformation is phosphorus oxychloride (POCl₃). atlantis-press.com The reaction involves treating 6-bromoquinolin-4-ol with neat POCl₃, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF), and heating the mixture to reflux (around 110°C). atlantis-press.com

The mechanism of this reaction proceeds in two main stages. nih.gov Initially, an initial phosphorylation of the quinolin-4-ol occurs, forming phosphorylated intermediates. nih.gov In the second stage, heating promotes the displacement of the phosphate (B84403) group by a chloride ion to yield the final 6-bromo-4-chloroquinoline (B1276899) product. atlantis-press.comnih.gov After the reaction, the excess POCl₃ is typically removed by distillation, and the residue is carefully quenched with ice water before extraction. atlantis-press.com

Modern Catalytic Approaches in Quinoline Synthesis and Functionalization

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective synthesis and functionalization of heterocyclic compounds like quinolines. Catalysts based on palladium, copper, and nickel are particularly prominent.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering mild conditions and high functional group tolerance. nih.govnobelprize.org These methods are widely applied to the functionalization of halogenated quinolines. researchgate.net Reactions such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings allow for the introduction of a wide variety of substituents onto the quinoline core. nobelprize.orgresearchgate.net

For instance, the Suzuki-Miyaura coupling of bromo-quinolines with various arylboronic acids, catalyzed by a palladium complex like dichlorobis(triphenylphosphine)palladium(II), provides a direct route to aryl-substituted quinolines. researchgate.net These reactions typically proceed through a catalytic cycle involving oxidative addition of the haloquinoline to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product and regenerate the catalyst. nobelprize.org This strategy enables the rapid construction of complex molecules and libraries of quinoline derivatives for various applications. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions on Quinolines

Reaction Name Coupling Partners Catalyst System (Typical) Bond Formed Reference
Suzuki-Miyaura Haloquinoline + Organoboronic acid Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, Base C-C (Aryl-Aryl) researchgate.netresearchgate.net
Heck Haloquinoline + Alkene Pd(OAc)₂, Phosphine (B1218219) ligand, Base C-C (Aryl-Vinyl) nih.govresearchgate.net
Sonogashira Haloquinoline + Terminal alkyne PdCl₂(PPh₃)₂, CuI, Base C-C (Aryl-Alkynyl) researchgate.net

Copper-catalyzed reactions offer a cost-effective and powerful alternative for functionalizing quinolines. Among these, the Chan-Lam coupling is a prominent method for forming aryl carbon-heteroatom bonds. nih.govorganic-chemistry.org This reaction involves the oxidative coupling of N-H or O-H containing compounds with boronic acids, typically using a copper(II) catalyst like Cu(OAc)₂ in the presence of a base and often open to the air. organic-chemistry.orgmdpi.com

The Chan-Lam coupling is particularly useful for the N-arylation of quinolones and other N-heterocycles under relatively mild conditions. nih.govmdpi.com This provides a direct pathway to synthesize N-aryl quinolone derivatives. Beyond C-N bond formation, copper catalysis is also employed for other transformations, including radical cross-coupling reactions that can achieve regioselective C-H functionalization at remote positions of the quinoline ring, such as the C5 position. nus.edu.sg

Nickel catalysis has emerged as a sustainable and economical approach for the synthesis of quinolines. organic-chemistry.orgacs.org Nickel catalysts can promote a variety of transformations, including cross-coupling and dehydrogenative coupling reactions. researchgate.netnih.gov An environmentally benign strategy involves the nickel-catalyzed synthesis of the quinoline core via a double dehydrogenative coupling process. organic-chemistry.orgresearchgate.net This method can start from simple precursors like 2-aminobenzyl alcohol and ketones or secondary alcohols, operating under mild, aerobic conditions. organic-chemistry.orgresearchgate.net

Furthermore, nickel-based nanocatalysts have shown exceptional activity in quinoline synthesis, for example, in the Friedlander annulation, where an α-aminoaryl ketone condenses with a β-dicarbonyl compound. acs.orgnih.gov The advantages of nickel catalysis include the use of an inexpensive and earth-abundant metal, often with high efficiency and the ability to regenerate the catalyst, making these protocols attractive for large-scale synthesis. organic-chemistry.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Quinolinols

The growing emphasis on sustainable practices in chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of halogenated quinolinols. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and economically viable synthetic routes. Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and significant waste generation. ijpsjournal.comtandfonline.com In contrast, modern green approaches focus on improving atom economy, utilizing safer solvents and catalysts, and employing energy-efficient reaction conditions. acs.org

The development of greener synthetic methods for quinoline derivatives is driven by the need to address the shortcomings of classical syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions, which can require high temperatures and produce undesirable byproducts. ijpsjournal.comnih.gov Key areas of innovation in the green synthesis of halogenated quinolinols include the use of alternative energy sources, such as microwave irradiation, and the application of recyclable and non-toxic catalysts. tandfonline.comacs.org

Research Findings in Green Synthesis

Recent research has demonstrated the successful application of green chemistry principles to the synthesis of quinoline derivatives, including halogenated analogues. These studies highlight a paradigm shift from conventional protocols to more sustainable methodologies that minimize waste, solvent consumption, and energy input. researchgate.net

One significant advancement is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. tandfonline.comijcea.org For instance, a microwave-assisted protocol using trifluoroacetic acid in chloroform (B151607) has been reported for quinoline synthesis. tandfonline.com Another efficient method involves the reaction of ferrocene (B1249389) carboxaldehyde with dimedone and a ketone, catalyzed by ammonium (B1175870) acetate (B1210297) in water under microwave irradiation, achieving yields of 75–93%. tandfonline.com

The choice of solvents and catalysts is another critical aspect of green quinoline synthesis. The use of environmentally friendly solvents like water and ethanol (B145695) is a key strategy. researchgate.net For example, a one-pot, three-component synthesis of pyrimido[4,5-b]quinolones has been developed using p-toluenesulfonic acid (p-TSA) as a catalyst in water, with yields ranging from 60–94%. tandfonline.com Similarly, iron oxide nanoparticles have been used as a reusable catalyst for the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being recoverable and reusable for up to five cycles without significant loss of activity. nih.gov

Solid acid catalysts , such as Nafion NR50, have also been employed for the eco-friendly Friedländer synthesis of polysubstituted quinolines. This method, conducted in ethanol under microwave irradiation, offers high yields and allows for the reuse of the catalyst. organic-chemistry.org Metal-free protocols have also been developed, for instance, using trihaloisocyanuric acid as an atom-economical halogen source for the regioselective halogenation of quinoline derivatives at room temperature. rsc.orgrsc.org

The following interactive data tables summarize key findings from various studies on the green synthesis of halogenated and other substituted quinolinols, illustrating the reaction conditions and outcomes.

Microwave-Assisted Synthesis of Quinoline Derivatives

ReactantsCatalyst/SolventReaction TimeYield (%)Reference
Ferrocene carboxaldehyde, dimedone, ketoneAmmonium acetate / Water10–15 min75–93 tandfonline.com
2-Amino-5-chlorobenzaldehyde, ethyl acetoacetateCobalt(0) and Copper(0) doped aerogels / Solvent-free2 h90–97 tandfonline.com
2-Aminobenzophenones, dicarbonyl synthonsNafion NR50 / EthanolNot specifiedVery good organic-chemistry.org

Green Catalysts and Solvents in Quinoline Synthesis

Reaction TypeCatalystSolventYield (%)Reference
One-pot three-component synthesis of pyrimido[4,5-b]quinolonesp-Toluenesulfonic acid (p-TSA)Water60–94 tandfonline.com
Three-component synthesis of pyrimido[4,5-b]quinolonesFe3O4 NanoparticlesWater88–96 nih.gov
Synthesis of 2-aryl-quinoline-4-carboxylic acid derivativesNanoparticle catalystSolvent-freeGood nih.gov

These examples underscore the significant progress made in developing sustainable synthetic routes to halogenated quinolinols and their analogues. The application of green chemistry principles not only mitigates the environmental impact of chemical synthesis but also often leads to more efficient and cost-effective processes.

Chemical Transformations and Derivatization Strategies of 3 Bromo 6 Chloroquinolin 4 Ol

Reactivity Studies of the 3-Bromo-6-chloroquinolin-4-ol Core

The reactivity of the this compound nucleus is dictated by the distinct electronic environments of its three primary functional groups. The hydroxyl group at C-4, being part of a vinylogous amide system, can be converted into a more reactive leaving group. The bromine atom at the electron-deficient C-3 position is primed for palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C-6 position on the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution under specific conditions.

Functional Group Interconversions of the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position of the quinoline (B57606) ring is not a good leaving group for nucleophilic substitution reactions. Therefore, a common and crucial first step in the derivatization of this core is its conversion into a more reactive functional group. The most prevalent transformation is the conversion of the 4-hydroxyl group into a 4-chloro group.

This chlorination is typically achieved by treating the parent quinolin-4-ol with a strong dehydrating and chlorinating agent, such as phosphorus oxychloride (POCl₃). The reaction transforms the hydroxyl group into a chloro substituent, which is an excellent leaving group, thereby activating the C-4 position for subsequent nucleophilic substitution reactions. This conversion is a foundational step for many synthetic pathways involving this scaffold. ucsf.edu

Table 1: Representative Chlorination of a Quinolin-4-ol Derivative
Starting MaterialReagentConditionsProductYieldReference
Substituted 4-hydroxyquinolinePhosphorus oxychloride (POCl₃)Reflux, 3 hoursSubstituted 4-chloroquinoline (B167314)Not specified ucsf.edu

Reactivity of Bromine at C-3 in Nucleophilic or Electrophilic Processes

The bromine atom at the C-3 position is a key site for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. jocpr.comwikipedia.org In these processes, the carbon-bromine bond is activated by a palladium catalyst, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

One of the most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction. rose-hulman.edulibretexts.org This reaction couples the 3-bromoquinoline (B21735) derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This strategy is highly efficient for forming a new C-C bond at the C-3 position, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. nih.govlibretexts.org The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 2: Example of a Suzuki-Miyaura Coupling Reaction on a 3-Bromoquinoline
SubstrateCoupling PartnerCatalystBaseSolventProductReference
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) esterPalladium Precatalyst/LigandDBUTHF/Water3-(3,5-Dimethylisoxazol-4-yl)quinoline researchgate.net

Synthesis of Hybrid Molecules and Conjugates

Building upon the fundamental reactivity of the core, this compound serves as a precursor for the synthesis of complex hybrid molecules and conjugates. These strategies often involve multi-step sequences that utilize the reactivity at different positions of the quinoline ring to link it with other molecular fragments, such as various heterocycles or Schiff base moieties.

Formation of Quinolino-Heterocycle Adducts (e.g., with Imidazole (B134444), Pyrazole (B372694), Triazole moieties)

A powerful strategy for creating quinolino-heterocycle hybrids is through the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.govnih.gov This approach allows for the efficient and highly specific formation of a 1,2,3-triazole ring, which acts as a stable linker between the quinoline core and another molecule.

The synthesis begins with the activation of the C-4 position by converting the hydroxyl group to a chloro group, as described in section 3.1.1. The resulting 4-chloroquinoline can then be converted to a 4-azidoquinoline (B3382245) derivative via nucleophilic substitution with sodium azide (B81097). This azide intermediate is the key precursor for the click reaction. In the final step, the 4-azidoquinoline is reacted with a terminal alkyne bearing the desired heterocyclic moiety (e.g., an alkyne-functionalized imidazole or pyrazole) in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, to yield the quinolino-1,2,3-triazole conjugate. innovareacademics.inresearchgate.net

Alternatively, heterocycles like imidazole and pyrazole can act as N-nucleophiles and directly displace the activated 4-chloro substituent to form C-N linked adducts, provided the reaction conditions are suitable for nucleophilic aromatic substitution at that position. nih.gov

Table 3: General Synthetic Scheme for Quinolino-Triazole Adducts via Click Chemistry
StepStarting MaterialReagentsIntermediate/ProductReaction Type
1This compoundPOCl₃3-Bromo-4,6-dichloroquinolineChlorination
23-Bromo-4,6-dichloroquinolineSodium Azide (NaN₃)4-Azido-3-bromo-6-chloroquinolineNucleophilic Substitution
34-Azido-3-bromo-6-chloroquinolineAlkyne-Heterocycle, CuSO₄, Sodium Ascorbate3-Bromo-6-chloro-4-(4-(heterocyclyl)-1H-1,2,3-triazol-1-yl)quinolineCuAAC (Click Chemistry)

Preparation of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. bepls.comekb.egjocpr.com The this compound scaffold does not inherently possess the required amine or aldehyde functionality to form a Schiff base directly. Therefore, its derivatization into a Schiff base requires a preliminary synthetic modification to introduce one of these groups.

A common strategy involves the introduction of a primary amino group. This can be achieved by first converting the 4-hydroxyl group into the more reactive 4-chloro group. The 4-chloro derivative can then undergo a nucleophilic aromatic substitution reaction with an amine source, such as ammonia (B1221849) or a protected amine, to yield a 4-aminoquinoline (B48711) derivative. ucsf.edunih.govresearchgate.net

Once the aminoquinoline derivative is synthesized, it can be readily condensed with a suitable aromatic or aliphatic aldehyde. The reaction is typically carried out by refluxing the two components in a solvent like ethanol (B145695), often with a catalytic amount of acid, to facilitate the formation of the imine bond and yield the final quinoline-Schiff base conjugate. bepls.com

Table 4: General Synthetic Pathway to Quinoline-Schiff Base Derivatives
StepStarting MaterialReagentsIntermediate/ProductReaction Type
1This compoundPOCl₃3-Bromo-4,6-dichloroquinolineChlorination
23-Bromo-4,6-dichloroquinolineAmmonia or Primary Amine (R-NH₂)4-Amino-3-bromo-6-chloroquinolineNucleophilic Aromatic Substitution
34-Amino-3-bromo-6-chloroquinolineAromatic Aldehyde (Ar-CHO)Quinoline-Schiff Base ConjugateCondensation (Imine Formation)

Advanced Coupling Reactions for Diverse Functionalization

The presence of a bromo substituent on the quinoline ring makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures from relatively simple precursors.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is widely used for the formation of carbon-carbon bonds, particularly for creating biaryl structures. nih.gov In the context of this compound, the bromine atom at the C-3 position can be selectively coupled with various aryl or heteroaryl boronic acids.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle. nih.gov

While specific examples of Suzuki-Miyaura reactions on this compound are not extensively detailed in the provided search results, the general principles of this reaction are well-established for similar haloquinolines. rsc.org A hypothetical reaction scheme is presented below to illustrate the potential application.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryAryl Boronic AcidCatalystLigandBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O6-Chloro-3-phenylquinolin-4-ol
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O6-Chloro-3-(4-methoxyphenyl)quinolin-4-ol
3Pyridine-3-boronic acidPd₂(dba)₃XPhosCs₂CO₃THF6-Chloro-3-(pyridin-3-yl)quinolin-4-ol

Ullmann Cross-Coupling

The Ullmann cross-coupling reaction is a copper-catalyzed method for the formation of carbon-carbon (biaryl synthesis) and carbon-heteroatom (C-N, C-O, C-S) bonds. organic-chemistry.orgnih.govwikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. nih.gov

For this compound, the Ullmann condensation would be a valuable tool for introducing aryl ether or arylamine functionalities at the 3-position by coupling with phenols or amines, respectively. The reaction typically involves a copper(I) catalyst, often in the presence of a ligand to stabilize the catalyst and facilitate the reaction. wikipedia.org The mechanism is thought to involve the formation of a copper(I) alkoxide or amide, which then undergoes nucleophilic aromatic substitution with the aryl halide. wikipedia.org

Below is a table illustrating potential Ullmann cross-coupling reactions with this compound based on general Ullmann reaction principles. organic-chemistry.orgnih.gov

Table 2: Hypothetical Ullmann Cross-Coupling of this compound

EntryCoupling PartnerCatalystLigandBaseSolventProduct
1PhenolCuI1,10-PhenanthrolineCs₂CO₃DMF6-Chloro-3-phenoxyquinolin-4-ol
2Aniline (B41778)CuIL-ProlineK₂CO₃DMSO6-Chloro-3-(phenylamino)quinolin-4-ol
3MethanolCuIN,N-Dimethylglycinet-BuOKDioxane6-Chloro-3-methoxyquinolin-4-ol

Spectroscopic and Structural Elucidation of 3 Bromo 6 Chloroquinolin 4 Ol and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete and unambiguous assignment of each proton and carbon atom can be achieved. For 3-Bromo-6-chloroquinolin-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The quinoline (B57606) ring system has distinct aromatic protons whose chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing halogen substituents.

The expected ¹H NMR spectrum of this compound would exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The proton at position 2 (H-2) is anticipated to be a singlet and appear at a relatively downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom and the C-4 hydroxyl group. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) will show characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with neighboring protons. The presence of the chloro group at C-6 will influence the chemical shifts of the adjacent protons, H-5 and H-7. The hydroxyl proton at C-4 may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound (Note: These are estimated values based on general quinoline structures and substituent effects. Actual experimental values may vary.)

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.0 - 8.5s (singlet)-
H-57.8 - 8.2d (doublet)8.5 - 9.5
H-77.5 - 7.8dd (doublet of doublets)8.5 - 9.5, 2.0 - 2.5
H-87.3 - 7.6d (doublet)2.0 - 2.5
4-OHVariablebr s (broad singlet)-

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected for the quinoline core. The chemical shifts of the carbon atoms are influenced by the attached functional groups and their position within the ring system.

The carbon atom bearing the hydroxyl group (C-4) is expected to be significantly deshielded, appearing in the range of 170-180 ppm. The carbons bonded to the halogens (C-3 and C-6) will also have their chemical shifts influenced by the electronegativity of bromine and chlorine. The remaining aromatic carbons will resonate in the typical range of 110-150 ppm. The formation of the quinoline scaffold is often confirmed by the presence of a new C-aryl—H unit and two new quaternary aromatic C atoms in the ¹³C spectra of the products when synthesized from precursor chalcones. modgraph.co.uk

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on general quinoline structures and substituent effects. Actual experimental values may vary.)

CarbonExpected Chemical Shift (ppm)
C-2140 - 145
C-3110 - 115
C-4170 - 180
C-4a138 - 142
C-5125 - 130
C-6128 - 133
C-7122 - 127
C-8115 - 120
C-8a145 - 150

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between H-5 and H-7, and between H-7 and H-8, confirming their connectivity on the benzene portion of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom to which they are attached. It allows for the direct assignment of protonated carbons. For instance, the signals for H-2, H-5, H-7, and H-8 would each show a cross-peak to their corresponding carbon signals (C-2, C-5, C-7, and C-8).

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed structural assignment of this compound can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. The C-O stretching vibration is expected to be observed around 1200-1300 cm⁻¹. The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹. Specifically, C-Cl stretching absorptions are often found in the 700-800 cm⁻¹ range, while C-Br stretches are observed at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound (Note: These are estimated values based on characteristic functional group frequencies.)

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch3200 - 3600Broad, Medium-Strong
Aromatic C-H stretch3000 - 3100Medium-Weak
C=C / C=N stretch1500 - 1650Medium-Strong
C-O stretch1200 - 1300Medium-Strong
C-Cl stretch700 - 800Strong
C-Br stretch500 - 600Strong

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the quinoline core would be expected to produce strong signals in the Raman spectrum. The C-Br and C-Cl bonds, being polarizable, should also be Raman active. Due to the lack of specific experimental Raman data for this compound in the available literature, a detailed assignment of Raman shifts is not feasible at this time. However, it would be expected to provide confirmatory information for the quinoline ring system and the carbon-halogen bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, the distinct isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) provide a clear signature for confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula. For this compound (C9H5BrClNO), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI) to generate the protonated molecule [M+H]+. The presence of both bromine and chlorine would result in a characteristic isotopic cluster for the molecular ion peak. The expected masses for the most abundant isotopologues of the protonated molecule are detailed in the table below. The precise mass measurement and the unique isotopic pattern together provide unambiguous confirmation of the compound's elemental composition. nih.govresearchgate.net

Table 1: Expected HRMS Data for the Protonated Molecular Ion of this compound [M+H]+

Isotopologue Formula Isotope Combination Calculated Mass (Da) Relative Abundance (%)
C9H679Br35ClNO+ Most abundant isotopes 257.9370 100.0
C9H681Br35ClNO+ Contains 81Br 259.9350 97.3
C9H679Br37ClNO+ Contains 37Cl 259.9341 32.0
C9H681Br37ClNO+ Contains 81Br and 37Cl 261.9320 31.1

Note: Data is calculated based on theoretical isotopic abundances and exact masses.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For quinoline derivatives, GC-MS analysis, typically employing electron ionization (EI), provides detailed structural information through characteristic fragmentation patterns.

While the 4-ol (or 4-one) tautomer may have limited volatility, derivatization could be employed for analysis. In the mass spectrum, the molecular ion (M+•) would be observed, again with the characteristic isotopic signature of bromine and chlorine. The fragmentation of the quinoline core is well-documented and would be expected to proceed through specific pathways. chempap.orgnih.gov Key fragmentation steps often include the loss of a hydrogen cyanide (HCN) molecule from the heterocyclic ring, or the expulsion of carbon monoxide (CO) from the 4-oxo form. The halogen substituents would influence the fragmentation, with potential losses of Br•, Cl•, or HBr/HCl. chempap.orgresearchgate.net

Table 2: Plausible GC-MS Fragmentation Pathways for this compound

Fragment Ion Proposed Loss from Molecular Ion (M+•) Description
[M-CO]+• Loss of Carbon Monoxide Characteristic of quinolin-4-one tautomer
[M-Br]+ Loss of Bromine Radical Cleavage of the C-Br bond
[M-Cl]+ Loss of Chlorine Radical Cleavage of the C-Cl bond
[M-HCN]+• Loss of Hydrogen Cyanide Common fragmentation of the quinoline ring system chempap.org

Note: The m/z values would depend on the specific isotopes present in the fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suited for the analysis of less volatile or thermally sensitive compounds like this compound. The compound can be separated from impurities using reverse-phase HPLC and subsequently analyzed by mass spectrometry, often using ESI or atmospheric pressure chemical ionization (APCI). nih.govoslomet.no

LC-MS analysis provides the molecular weight from the parent ion and, when coupled with tandem mass spectrometry (MS/MS), yields structural information through collision-induced dissociation (CID). researchgate.netnih.gov In an LC-MS/MS experiment, the [M+H]+ ion would be selected and fragmented. The resulting product ions would likely correspond to the loss of HBr, HCl, and CO, providing confirmation of the connectivity and functional groups within the molecule. This technique is particularly useful for identifying halogenated compounds in complex mixtures. researchgate.netnih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. This technique is particularly informative for aromatic and conjugated systems like quinoline. nih.govyoutube.com

The UV-Vis spectrum of the parent quinoline molecule exhibits distinct absorption bands arising from π→π* electronic transitions within the aromatic system. nist.gov The introduction of substituents onto the quinoline ring significantly influences the absorption spectrum. The hydroxyl group (-OH) at the 4-position and the halogen atoms (-Cl, -Br) act as auxochromes, which can cause both a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε).

Specifically, the hydroxyl group and halogens, through their lone pairs of electrons, can engage in resonance with the aromatic π-system, typically leading to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted quinoline. researchgate.net The spectrum of this compound is therefore expected to show characteristic quinoline absorption bands shifted to the red (longer wavelength) region of the spectrum. The exact λmax values would be dependent on the solvent used for the analysis.

Table 3: Typical UV-Vis Absorption Maxima for Quinoline and Expected Shifts for this compound

Compound Typical λmax (nm) in non-polar solvent Electronic Transition Expected Shift for this compound
Quinoline nist.gov ~270, ~314 π→π* Bathochromic (to longer λ)
8-Hydroxyquinoline nist.gov ~250, ~315 π→π* -
This compound Predicted: >320 π→π* The combined effect of -OH, -Br, and -Cl substituents is expected to significantly shift the absorption to longer wavelengths.

Note: Expected shifts are qualitative predictions based on established principles of UV-Vis spectroscopy.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

While a specific crystal structure for this compound is not publicly available, analysis of related quinolin-4-one and quinolin-4-ol structures allows for a well-founded prediction of its solid-state characteristics. bohrium.comhelsinki.fi Quinolin-4-ol exists in tautomeric equilibrium with its quinolin-4(1H)-one form, with the latter often being predominant in the solid state.

A crystal structure of this compound would be expected to exhibit several key features:

Tautomerism: The molecule would likely crystallize in the keto (quinolin-4-one) form. bohrium.com

Hydrogen Bonding: The N-H proton and the carbonyl oxygen (or the O-H group in the enol form) would be expected to participate in strong intermolecular hydrogen bonding, potentially forming centrosymmetric dimers or extended polymeric chains. bohrium.commdpi.com

The precise arrangement would determine the crystal system and space group. The table below presents representative crystallographic data for a related quinolinone derivative to illustrate the type of information obtained from such an analysis.

Table 4: Illustrative Crystallographic Data for a Related Quinolinone Compound (4-Hydroxy-1-methylquinolin-2(1H)-one) bohrium.com

Parameter Value
Crystal System Monoclinic
Space Group P21/n
Unit Cell Dimensions a = 10.12 Å, b = 6.89 Å, c = 12.01 Å, β = 109.5°
Molecules per unit cell (Z) 4
Key Interaction Strong O-H···O hydrogen bonds forming 1D chains

Note: This data is for a related compound and serves only as an example of the parameters determined by X-ray diffraction.

Structure Activity Relationship Sar and Pharmacophore Mapping of 3 Bromo 6 Chloroquinolin 4 Ol Derivatives

Role of Halogen Substituents in Modulating Biological Activity

Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological properties, including membrane permeability and metabolic stability. In the context of quinoline (B57606) derivatives, the nature and position of halogen substituents can significantly impact biological activity.

The introduction of a bromine atom at the C-3 position of the quinoline ring is a key structural feature influencing the molecule's reactivity and biological interactions. Research on related heterocyclic compounds suggests that the presence of a halogen at this position can be crucial for activity. For instance, in some quinoline-4-carboxamide series, the removal of a halogen substituent led to a significant decrease in potency, highlighting the positive contribution of halogens to the pharmacological profile. The bromine atom, with its specific size and electronegativity, can engage in halogen bonding, a type of non-covalent interaction with biological macromolecules that can contribute to the stability of the ligand-receptor complex. nih.govnih.govnih.gov

Table 1: Illustrative SAR of Halogenated Quinolines (Hypothetical Data Based on General Findings)

CompoundR1R2Biological Activity (IC50, µM)
1HH>100
2BrH10.5
3ClH15.2
4HCl25.8
5BrCl5.1

The chlorine atom at the C-6 position of the quinoline nucleus also plays a significant role in defining the biological activity and selectivity of the compound. The 7-chloroquinoline (B30040) moiety is a well-known privileged scaffold in medicinal chemistry, particularly for antimalarial drugs, suggesting that chlorination at this region of the quinoline ring is favorable for certain biological activities. chemrxiv.org

The hydroxyl group at the C-4 position is a key pharmacophoric feature of 4-quinolinols. This group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with amino acid residues in the active site of a receptor. nih.gov In many 4-hydroxy-2-quinolinone derivatives, the 4-OH group is involved in a strong intramolecular hydrogen bond with an adjacent carbonyl group. nih.gov While 3-Bromo-6-chloroquinolin-4-ol is a quinolin-4-ol and not a quinolin-2-one, the principle of the hydroxyl group's ability to form strong hydrogen bonds remains a critical aspect of its potential receptor interactions.

The ability of the 4-hydroxyl group to participate in hydrogen bonding is fundamental to the binding affinity and specificity of these compounds for their biological targets. nih.govdergipark.org.tr The orientation and accessibility of this hydroxyl group for interaction with the receptor are critical determinants of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netsemanticscholar.org For quinoline derivatives, QSAR models have been developed to predict their activity based on various molecular descriptors. researchgate.netnih.gov These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Halogenated Quinolines

DescriptorTypePotential Contribution to Activity
Hammett constant (σ)ElectronicQuantifies the electron-withdrawing/donating ability of substituents.
Molar Refractivity (MR)Steric/ElectronicRelates to the volume and polarizability of the substituent.
LogPHydrophobicMeasures the lipophilicity of the molecule.
Dipole MomentElectronicIndicates the polarity of the molecule.

Ligand-Receptor Binding Interactions and Affinity Mapping

Understanding the specific interactions between a ligand and its receptor at the molecular level is crucial for rational drug design. For this compound, molecular docking and other computational techniques can be employed to predict its binding mode within the active site of a target protein. mdpi.com

The binding affinity of this compound to its receptor would be determined by a combination of forces, including:

Hydrogen bonding: The 4-hydroxyl group is a prime candidate for forming hydrogen bonds with polar residues in the binding pocket. nih.gov

Halogen bonding: The bromine atom at C-3 could participate in halogen bonds with electron-rich atoms like oxygen or nitrogen in the receptor. nih.govnih.gov

Hydrophobic interactions: The quinoline ring system can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π stacking: The aromatic nature of the quinoline ring allows for potential π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the active site.

Affinity mapping would involve identifying the key "hot spots" within the receptor's binding site that contribute most significantly to the binding energy. By understanding these key interactions, medicinal chemists can design new derivatives of this compound with modified substituents to optimize their fit and binding affinity for the target, potentially leading to improved potency and selectivity. nih.gov

Mechanistic Investigations of Biological Activities of 3 Bromo 6 Chloroquinolin 4 Ol Analogues

Elucidation of Antimicrobial Action Mechanisms

Analogues of 3-Bromo-6-chloroquinolin-4-ol employ a multi-pronged approach to combat bacterial pathogens. Their efficacy stems from the simultaneous disruption of several vital cellular functions, ranging from genetic information processing to the maintenance of structural integrity.

A primary mechanism of antimicrobial action for many heterocyclic compounds, including quinoline (B57606) derivatives, is the interference with nucleic acid and protein synthesis, processes which are fundamental to bacterial survival and replication. nih.gov

Nucleic Acid Synthesis: Certain quinolone analogues are known to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. caister.com By inhibiting these enzymes, the compounds prevent the proper coiling and uncoiling of DNA, which is essential for replication and transcription, ultimately leading to a cessation of bacterial growth.

Protein Synthesis: The bacterial ribosome is a key target for numerous antibiotics. dntb.gov.ua Analogues can bind to the peptidyl transferase center (PTC) on the large ribosomal subunit, inhibiting peptide bond formation and halting protein synthesis. dntb.gov.uanih.gov While some derivatives of the antibiotic chloramphenicol (B1208) have been shown to inhibit bacterial translation, others with modified structures act on different pathways, indicating that small structural changes can significantly alter the mechanism of action. nih.govnih.gov

Targeting the unique metabolic pathways of bacteria is an effective strategy for developing selective antimicrobial agents. researchgate.net Analogues of this compound may interfere with these pathways, depriving bacteria of essential molecules needed for growth.

Research has shown that antibacterial compounds can effectively inhibit crucial metabolic processes such as the biosynthesis of folate, biotin, and key amino acids like glycine. researchgate.net By blocking these pathways, the compounds create a state of nutrient limitation, which suppresses bacterial proliferation. This approach is particularly effective as these metabolic pathways are often essential for the pathogen but absent in the host. researchgate.net

The bacterial cell envelope, comprising the cell wall and cytoplasmic membrane, is a critical structure for bacterial viability and serves as a prime target for antimicrobial agents. nih.govmdpi.com

Cell Wall Integrity: The peptidoglycan layer of the bacterial cell wall provides structural support and protection. Some antimicrobial compounds act by inhibiting the enzymes involved in the early stages of peptidoglycan biosynthesis. nih.gov This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.

Membrane Disruption: The hydrophobic nature of many quinoline derivatives allows them to intercalate into the bacterial cytoplasmic membrane. mdpi.com This can disrupt the phospholipid bilayer, increase membrane permeability, and dissipate the proton motive force, which is crucial for ATP synthesis and transport processes. mdpi.com The resulting leakage of essential ions and metabolites from the cell contributes significantly to the compound's bactericidal effect.

A significant challenge in treating bacterial infections is the rise of multidrug resistance (MDR), where bacteria actively expel antibiotics from the cell using efflux pumps. caister.comnih.gov Analogues of this compound can act as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antibiotics.

Efflux pumps are transporter proteins that recognize and extrude a wide range of structurally diverse compounds. caister.com There are several families of these pumps, including the Resistance-Nodulation-Division (RND) family, which is prominent in Gram-negative bacteria. nih.govgardp.org EPIs function by competing with antibiotics for the same binding site on the pump or by non-competitively binding to the pump and altering its conformation, thereby reducing its ability to expel substrates. nih.gov By inhibiting these pumps, quinolinol analogues can increase the intracellular concentration of co-administered antibiotics to effective levels, thus overcoming resistance.

Table 1: Summary of Antimicrobial Mechanisms of Action

Mechanism Target Effect on Bacterium
Inhibition of Synthesis DNA Gyrase, Topoisomerase IV, Ribosomes Halts DNA replication and protein production.
Metabolic Disruption Biosynthetic pathways (e.g., folate, biotin) Deprives cell of essential nutrients, inhibiting growth.
Cell Envelope Damage Peptidoglycan biosynthesis enzymes Weakens the cell wall, leading to lysis.
Membrane Disruption Cytoplasmic membrane phospholipid bilayer Increases permeability, causes leakage of cellular contents.
Efflux Pump Inhibition RND, MFS, and other efflux pump families Prevents expulsion of antibiotics, overcoming resistance.

Molecular Pathways of Anticancer Activity

In addition to their antimicrobial properties, analogues of this compound have been investigated for their potential as anticancer agents. Their activity in this domain is primarily linked to the ability to trigger programmed cell death and halt the process of cell division in cancerous cells.

A hallmark of cancer is the dysregulation of cell proliferation and the evasion of apoptosis (programmed cell death). nih.gov Quinoline analogues can counteract these traits by forcing cancer cells into apoptosis and arresting the cell cycle.

Induction of Apoptosis: These compounds can trigger the intrinsic apoptotic pathway by altering the balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). nih.gov An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death. nih.gov

Cell Cycle Arrest: Many anticancer agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. mdpi.com Studies on bromo-substituted compounds and quinoline derivatives have shown they can induce cell cycle arrest, often at the G2/M phase. nih.govmdpi.com This arrest is frequently mediated by the modulation of key regulatory proteins, including the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21. nih.gov Activation of p21 can inhibit cyclin-CDK complexes, such as Cyclin B1/CDK1, which are necessary for entry into mitosis, thereby preventing proliferation. nih.govresearchgate.net

Table 2: Key Molecular Targets in Anticancer Pathways

Pathway Key Proteins Modulated Cellular Outcome
Apoptosis Bax (upregulated), Bcl-2 (downregulated), Caspases (activated) Programmed cell death of cancer cells.
Cell Cycle Arrest p53 (activated), p21 (upregulated), Cyclin B1 (downregulated) Halts cell division at the G2/M checkpoint.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target in cancer therapy. tg.org.au Analogues of this compound have demonstrated potential as angiogenesis inhibitors through various mechanisms.

One notable mechanism involves the direct targeting of key signaling receptors on endothelial cells. For instance, the quinoline derivative clioquinol (B1669181) has been shown to exert highly selective inhibitory effects on the angiogenic activity of endothelial cells. nih.gov Mechanistic studies revealed that clioquinol directly binds to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov This binding promotes the degradation of VEGFR2 through both proteasome and lysosome pathways, leading to the subsequent down-regulation of the downstream Extracellular Signal-regulated Kinase (ERK) pathway. nih.gov The inhibition of the VEGFR2 signaling cascade is a well-established strategy for blocking the pro-angiogenic effects of VEGF, which include endothelial cell proliferation, migration, and tube formation. tg.org.au

The table below summarizes the mechanistic findings for the anti-angiogenic activity of a quinoline analogue.

Table 1. Mechanistic Details of Angiogenesis Inhibition by a Quinoline Analogue
Compound AnalogueDirect Molecular TargetMechanism of ActionDownstream EffectReference
ClioquinolVEGFR2Binds to ATP-binding site, promoting receptor degradation via proteasome and lysosome pathways.Down-regulation of the ERK signaling pathway, suppression of blood vessel formation. nih.gov

Modulation of Nuclear Receptor Responsiveness

Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes, making them important drug targets. nih.govnih.gov Certain quinoline analogues have been identified as selective modulators of specific nuclear receptors, indicating a sophisticated mechanism of gene regulation.

Research has shown that quinoline compounds like chloroquine (B1663885) (CQ) and amodiaquine (B18356) (AQ) can act as selective modulators for Nuclear Receptor 4A2 (NR4A2, also known as Nurr1). While some compounds, such as bis-indoles, act as robust inducers of NR4A2-dependent gene expression, CQ and AQ were found to be less active or inactive in inducing the same genes. This suggests that while they may bind to the receptor, they produce a different functional response, a hallmark of selective receptor modulation. Such selective modulation allows for the differential regulation of target genes, which can be therapeutically advantageous.

Table 2. Activity of Quinoline Analogues on NR4A2-Dependent Gene Expression
Compound AnalogueTarget ReceptorObserved ActivityClassification
Chloroquine (CQ)NR4A2Low to no induction of specific NR4A2 target genes compared to other ligands.Selective NR4A2 Modulator
Amodiaquine (AQ)NR4A2Low to no induction of specific NR4A2 target genes compared to other ligands.Selective NR4A2 Modulator

Disruption of Mitochondrial Function

Mitochondria are vital organelles responsible for cellular energy production and are implicated in various diseases. mdpi.com Analogues such as chloroquine and amodiaquine have been shown to significantly disrupt mitochondrial function through multiple mechanisms. researchgate.netnih.gov

One primary effect is the impairment of the mitochondrial respiratory chain and energetics. Chloroquine treatment has been observed to disrupt the mitochondrial membrane potential, decrease mitochondrial respiration, and induce the generation of superoxide, a reactive oxygen species (ROS). researchgate.net It can also lead to a concentration-dependent decrease in mitochondrial ATP levels. mdpi.com This bioenergetic crisis is compounded by chloroquine's ability to inhibit autophagy, the cellular process for clearing damaged organelles. nih.gov The inhibition of autophagic flux leads to the accumulation of dysfunctional and fragmented mitochondria, further exacerbating cellular stress. researchgate.netnih.gov

Similarly, amodiaquine has been shown to target mitochondria, leading to a reduction in the mitochondrial membrane potential, which can trigger cell death pathways. nih.gov Interestingly, in the context of certain pathologies like diabetic tubulopathy, both chloroquine and amodiaquine have been reported to have some protective effects by enhancing AMPK phosphorylation and improving mitochondrial fragmentation, indicating that their effects can be context-dependent. researchgate.netnih.gov

Table 3. Effects of Quinoline Analogues on Mitochondrial Function
Compound AnalogueObserved EffectUnderlying MechanismReference
ChloroquineDecreased mitochondrial membrane potential and respiration.Direct impact on mitochondrial bioenergetics. researchgate.net
Accumulation of fragmented, dysfunctional mitochondria.Inhibition of autophagic flux, preventing clearance of damaged mitochondria. researchgate.netnih.gov
Decreased mitochondrial ATP production.Inhibition of mitochondrial ATP synthesis. mdpi.com
AmodiaquineReduced mitochondrial membrane potential.Induction of mitochondrial injury. nih.gov

Mechanistic Insights into Other Pharmacological Activities (e.g., Antimalarial, Antiviral)

The quinoline scaffold is the basis for some of the most important antimalarial drugs, and its derivatives are also being explored for antiviral properties.

The antimalarial mechanism of 4-aminoquinoline (B48711) drugs like chloroquine is well-characterized. As weak bases, these compounds readily cross biological membranes and accumulate in the acidic digestive vacuole of the Plasmodium parasite inside red blood cells. The parasite digests host hemoglobin in this vacuole, releasing large quantities of heme, which is toxic. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Chloroquine and its analogues are thought to inhibit this polymerization process. The resulting accumulation of toxic, free heme leads to oxidative damage and the death of the parasite. mdpi.com

In the antiviral domain, quinoline analogues have shown activity against various viruses. The mechanisms are diverse and can be virus-specific. For example, some bromo-substituted compounds have demonstrated potent activity against the Japanese encephalitis virus (JEV). One such derivative, CW-33K, was found to significantly inhibit JEV replication at multiple stages of its life cycle, including the suppression of viral RNA synthesis and the production of intracellular virus particles. nih.gov This suggests that the viral replication machinery is a key target for these compounds.

Target Identification and Validation Studies

The pharmacological activities of this compound analogues are a result of their interaction with specific molecular targets. Target identification studies have been crucial in elucidating their mechanisms of action.

For angiogenesis inhibition , VEGFR2 has been validated as a direct target for the quinoline analogue clioquinol. nih.gov Binding studies confirmed its interaction with the receptor's ATP-binding site, and subsequent cellular assays validated that this interaction leads to receptor degradation and inhibition of downstream signaling. nih.gov

In the context of gene regulation , NR4A2 has been identified as a target for selective modulation by chloroquine and amodiaquine. The differential effects of these compounds on NR4A2-regulated gene expression compared to other ligands validate the receptor as a bona fide target.

Studies on mitochondrial disruption have identified several processes and components as targets. These include the protein complexes of the electron transport chain responsible for maintaining membrane potential and ATP synthesis, as well as key proteins in the mitophagy pathway like PINK1 and Parkin. nih.govnih.gov Additionally, the enzyme Nox4 has been identified as a mitochondrial target of chloroquine and amodiaquine in the setting of diabetic kidney disease. nih.gov

For antimalarial activity , the primary target is not a single protein but the biochemical process of heme polymerization. The validation of this target comes from decades of research showing that inhibition of hemozoin formation correlates directly with parasite killing.

Finally, broader screening approaches have identified other potential targets for quinoline drugs. A functional proteomics approach identified human aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of several quinoline compounds, which may provide new insights into their diverse biological effects. nih.gov

Computational Chemistry and Molecular Modeling of 3 Bromo 6 Chloroquinolin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Bromo-6-chloroquinolin-4-ol. These methods solve quantum mechanical equations to describe the distribution of electrons and predict a wide range of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. ajchem-a.com For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional conformation by optimizing the molecular geometry. ijcce.ac.irdergipark.org.tr This process yields precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structural framework. The optimized geometry represents the molecule at its lowest energy state and forms the basis for all other computational analyses.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations.
Bond Lengths (Å)Bond Angles (°)
BondPredicted LengthAnglePredicted Angle
C4-O1.358C3-C4-O121.5
C3-Br1.895Br-C3-C4120.1
C6-Cl1.742C5-C6-Cl119.8
C4-N11.375C4-N1-C9118.2
C2-C31.380C2-C3-Br119.5

Frontier Molecular Orbital (FMO) theory is pivotal for explaining the chemical reactivity and kinetic stability of a molecule. dergipark.org.trnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com For this compound, the HOMO is typically localized over the quinolinol ring, particularly the electron-rich oxygen atom, while the LUMO is distributed across the fused ring system.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound.
ParameterPredicted Energy (eV)
HOMO Energy (EHOMO)-6.25
LUMO Energy (ELUMO)-1.98
Energy Gap (ΔE)4.27

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer interactions. ijcce.ac.ir It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies their significance. In this compound, significant interactions are expected, such as the delocalization of lone pair electrons from the oxygen (LP(O)) and nitrogen (LP(N)) atoms into the antibonding π* orbitals of the aromatic ring. This analysis helps to rationalize the molecule's electronic stability and the nature of its chemical bonds.

Table 3: Predicted NBO Second-Order Perturbation Energies (E(2)) for this compound.
Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP (O)π(C3-C4)25.8
LP (N1)π(C2-C3)35.2
π (C5-C6)π(C7-C8)18.5
π (C7-C8)π(C9-C10)20.1

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. For this compound, the most negative potential (red to yellow regions), indicating electron-rich areas susceptible to electrophilic attack, is expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. Conversely, the most positive potential (blue regions), indicating electron-deficient areas prone to nucleophilic attack, is anticipated around the hydrogen atom of the hydroxyl group.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD provides insights into conformational flexibility and structural stability under specific conditions (e.g., in a solvent like water or ethanol). For this compound, MD simulations can track its structural fluctuations and intermolecular interactions with solvent molecules. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD value over the simulation time suggests that the molecule maintains a stable conformation, while RMSF analysis highlights the flexibility of different parts of the molecule. nih.govnih.gov

Virtual Screening and De Novo Drug Design Approaches

The computational model of this compound is a valuable asset in modern drug discovery processes.

Virtual Screening: In virtual screening, the 3D structure of this compound can be used as a query to search large databases of chemical compounds. This process, often employing molecular docking techniques, aims to identify other molecules with similar shapes and electrostatic properties that might exhibit comparable biological activity. This approach can rapidly identify potential hit compounds for further investigation.

De Novo Drug Design: De novo design software can utilize the this compound scaffold as a starting point to design novel molecules. By adding, removing, or substituting functional groups, these programs can generate new chemical entities with potentially enhanced activity, selectivity, or improved pharmacokinetic properties. This computational creativity accelerates the design of new therapeutic candidates. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. While specific docking studies on this compound are not extensively detailed in the provided literature, the methodology can be understood from studies on analogous quinoline and quinazoline (B50416) derivatives.

Research on similar compounds, such as 6-bromo quinazoline derivatives, has utilized molecular docking to investigate their interactions with protein targets like the epidermal growth factor receptor (EGFR). nih.gov In such studies, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The 3D structure of the ligand, in this case, this compound, would be generated and optimized for its lowest energy conformation.

Docking software, such as AutoDock Vina, is then used to place the ligand into the binding site of the protein. The program calculates the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction. The lower the binding energy, the more stable the complex. For instance, in a study of quinazoline derivatives, binding energies were calculated to be in the range of -5.3 to -6.7 kcal/mol against EGFR. nih.gov

The interactions between the ligand and the amino acid residues of the protein's active site are then analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, compounds structurally related to this compound, showed engagement with key binding residues in the PI3Kα binding site. mdpi.com Similarly, derivatives of 6-Bromoquinolin-4-ol (B142416) have been docked against the β-lactamase enzyme of E. coli to understand their antibacterial mechanism. researchgate.net This analysis reveals which parts of the molecule are crucial for binding and can guide the design of more potent derivatives.

Table 1: Representative Ligand-Target Interactions from Molecular Docking Studies of Similar Quinolone Derivatives

Target Protein (PDB ID) Ligand Derivative Binding Affinity (kcal/mol) Key Interacting Residues Types of Interactions
EGFR (1M17) 6-Bromo quinazoline derivative -6.7 Cys773, Met769, Leu820 Hydrogen bonds, π-sigma interactions
β-lactamase 6-Bromoquinolin-4-ol derivative Not specified Not specified Not specified

This table is illustrative of the type of data generated in molecular docking studies of compounds structurally similar to this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations can provide valuable information that complements and helps in the interpretation of experimental data.

Studies on related compounds, such as 2-chloroquinoline-3-carboxaldehyde and 6-chloroquinoline, have successfully employed DFT calculations with basis sets like B3LYP/6-311++G(d,p) to predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govdergipark.org.tr

The process begins with the optimization of the molecular geometry of this compound to find its most stable conformation in the gaseous phase. dergipark.org.tr Following this, vibrational frequency calculations are performed. The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. dergipark.org.tr The theoretical chemical shifts are then compared to experimental data, which can aid in the structural elucidation of the compound.

For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. dergipark.org.tr This allows for the prediction of the absorption maxima (λmax) which can be compared with the experimentally recorded spectrum.

The strong correlation between the computationally predicted and experimentally measured spectroscopic data provides confidence in the optimized molecular structure and the understanding of its electronic properties. researchgate.net

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Structurally Related Compound (6-chloroquinoline)

Spectroscopic Technique Parameter Calculated Value Experimental Value
FT-IR C-H stretching (cm⁻¹) 3010–3072 3006–3070
¹³C NMR Chemical Shift (ppm) Varies per carbon Varies per carbon
¹H NMR Chemical Shift (ppm) Varies per proton Varies per proton

This table is a representative example based on data for 6-chloroquinoline, illustrating how theoretical calculations are validated against experimental findings. dergipark.org.tr A similar approach would be applied to this compound.

Emerging Applications and Future Research Directions

Development as Ligands in Coordination Chemistry for Metal Complexes

The 3-Bromo-6-chloroquinolin-4-ol structure possesses inherent features that make it a promising candidate as a ligand for forming metal complexes. The quinolin-4-ol moiety contains both a nitrogen atom within the aromatic ring system and a hydroxyl group, which can be deprotonated to form an oxygen donor. These two sites can act as a bidentate chelate, binding to a single metal center to form a stable complex.

While direct studies on the coordination chemistry of this compound are not yet prevalent in the literature, the broader family of quinoline (B57606) derivatives, particularly 8-hydroxyquinolines, are well-known chelating agents. nih.gov The ability of these related compounds to form stable complexes with a wide range of metal ions is a strong indicator of similar potential for this compound. The electronic properties of the quinoline ring, modified by the electron-withdrawing bromine and chlorine atoms, could tune the binding affinity and selectivity for specific metals, opening avenues for creating novel coordination compounds with unique catalytic or photophysical properties.

Table 1: Potential of this compound in Coordination Chemistry

Feature Potential Application Rationale based on Quinoline Chemistry
Bidentate N,O-Donor Sites Formation of stable metal chelates The nitrogen and oxygen atoms can coordinate with a metal ion, a well-documented behavior for hydroxyquinolines. nih.gov
Halogen Substituents Tuning of electronic properties The electron-withdrawing nature of bromine and chlorine can modify the ligand's electron density, influencing the stability and reactivity of the resulting metal complex.

| Aromatic Scaffold | Creation of rigid complex geometries | The planar quinoline structure provides a rigid backbone, leading to predictable coordination geometries. |

Applications in Organic Optoelectronics and Fluorescent Probes

Quinoline and its derivatives are recognized for their applications in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), owing to their electron-transporting capabilities, thermal stability, and high photoluminescence quantum yields. researchgate.netresearchgate.net These properties stem from the conjugated π-electron system of the quinoline scaffold. mdpi.com The introduction of halogen atoms can further influence these photophysical properties.

Although the specific fluorescent and optoelectronic characteristics of this compound have not been detailed, it stands as a candidate for investigation in this field. Its rigid, planar structure is advantageous for creating materials used in OLEDs and photovoltaic cells. researchgate.net Furthermore, the quinoline core is a foundational element in many fluorescent probes and chemosensors. nih.govresearchgate.net Future research could explore how the specific substitution pattern of this compound affects its absorption and emission wavelengths, quantum yield, and Stokes shift, potentially leading to the development of new sensors for detecting metal ions or other analytes. nih.gov

Role as Supporting Ligands in Catalysis

The development of metal complexes for catalysis is a cornerstone of modern chemistry. The ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Given its potential as a chelating agent, this compound could serve as a supporting ligand in various catalytic reactions.

By binding to a metal, the quinoline-based ligand can influence the electronic environment and steric accessibility of the catalytic center. The halogen substituents on the this compound ring could provide a handle for further functionalization, allowing for the fine-tuning of the catalyst's properties for specific organic transformations. This strategy could lead to new catalysts for cross-coupling reactions, hydrogenations, or oxidations.

Potential in Materials Science

The application of quinoline derivatives extends into materials science, where they are used to create polymers with enhanced electronic or optoelectronic properties. chemrj.org The rigid structure and potential for π-π stacking interactions make the quinoline scaffold an attractive component for designing novel organic materials. mdpi.com Diquinoline derivatives, for instance, have been investigated for their ambipolar character and use in OLEDs. acs.org

This compound could serve as a monomer or a functional additive in the development of new materials. The bromine and chlorine atoms offer sites for polymerization reactions or for modifying the properties of existing polymers. Its integration into a polymer backbone could impart desirable characteristics such as thermal stability, conductivity, or specific optical properties.

Table 2: Potential Applications of this compound in Materials and Optoelectronics

Area of Application Potential Role of this compound Rationale based on Quinoline Chemistry
Organic Optoelectronics Component in OLEDs, photovoltaic cells Quinoline derivatives exhibit efficient electron transport and high photoluminescence quantum yields. researchgate.netmdpi.com
Fluorescent Probes Chemosensor for detecting specific analytes The quinoline scaffold is a core component of many fluorescent sensors. nih.gov
Catalysis Supporting ligand for metal catalysts The N,O-donor set can stabilize a metal center, while halogens allow for electronic tuning.

| Advanced Materials | Monomer for functional polymers | The quinoline core can enhance thermal stability and electronic properties of materials. chemrj.org |

Design of Next-Generation Therapeutic Agents Based on this compound Scaffold

The quinoline and quinolin-4-one scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.commdpi.comnih.govnih.gov Seventeen compounds featuring a quinolin-4-one motif have been marketed as drugs, primarily as antibiotics. mdpi.com

Given this extensive history, the this compound framework represents a promising starting point for the design of new therapeutic agents. The presence and position of the halogen atoms are particularly significant, as halogens can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic profiles. The design of novel agents could involve modifying the core structure at various positions to optimize activity against specific biological targets. The diverse biological activities of quinoline derivatives suggest that compounds derived from the this compound scaffold could be explored for a multitude of diseases. frontiersin.orgjetir.orgnih.gov

Bioconjugation Strategies for Targeted Delivery and Enhanced Efficacy

Bioconjugation is a strategy used to link a biologically active molecule to a targeting moiety, such as a peptide, antibody, or carbohydrate, to improve its delivery to specific cells or tissues. This approach can enhance therapeutic efficacy while minimizing off-target side effects.

While specific bioconjugation studies involving this compound have not been reported, the quinoline scaffold is amenable to such modifications. The functional groups on the molecule, including the hydroxyl group and the reactive sites on the aromatic ring, can be used as handles for attaching targeting ligands. For example, future research could focus on developing methods to link this compound derivatives to molecules that target cancer cells, thereby creating a targeted drug delivery system. This approach could unlock new therapeutic possibilities for this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the critical considerations in designing a high-yield synthesis protocol for 3-Bromo-6-chloroquinolin-4-ol?

  • Methodological Answer : A stepwise halogenation approach is often employed. Begin with quinolin-4-ol as the core structure, introducing bromine at the 3-position via electrophilic substitution using brominating agents (e.g., NBS or Br₂ in a controlled environment). Subsequent chlorination at the 6-position may require a directing group or regioselective catalysts (e.g., FeCl₃). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product . Monitor reaction progress using TLC and confirm regiochemistry via NOESY NMR .

Q. How can researchers optimize analytical characterization of this compound to ensure structural fidelity?

  • Methodological Answer : Combine multiple spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic proton environments and halogen-induced deshielding effects.
  • HRMS : Confirm molecular mass (expected m/z ~272.4 for C₉H₅BrClNO).
  • FT-IR : Detect O-H (phenolic) stretching (~3200 cm⁻¹) and C-Br/C-Cl vibrations (650–500 cm⁻¹).
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental strategies mitigate decomposition of this compound during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the phenolic group. Use amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., dehalogenation or ring-opening) .

Q. How does the solubility profile of this compound influence reaction design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). For aqueous-phase reactions, employ micellar catalysis or phase-transfer agents. Solubility can be enhanced via salt formation (e.g., sodium/potassium phenolate) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in Ullmann-type couplings involving this compound?

  • Methodological Answer : Competing pathways (e.g., homocoupling vs. cross-coupling) may arise due to halogen reactivity differences (Br vs. Cl). Use Pd-based catalysts (e.g., Pd(OAc)₂ with biphenyl ligands) to suppress homocoupling. Monitor reaction kinetics via in-situ Raman spectroscopy to optimize ligand-to-metal ratios .

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis spectra (λmax ~300–350 nm for quinoline derivatives) to validate computational models .

Q. What frameworks resolve data contradictions in biological activity studies of halogenated quinolines?

  • Methodological Answer : Apply systematic meta-analysis:

  • Data Normalization : Adjust for assay variability (e.g., cell line differences).
  • Contradiction Mapping : Use heatmaps to visualize IC₅₀ discrepancies across studies.
  • Mechanistic Validation : Conduct target engagement assays (e.g., SPR for binding affinity) to confirm hypotheses .

Q. How do steric and electronic effects of this compound influence its reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : The electron-withdrawing Cl and Br groups reduce electron density at the quinoline ring, slowing oxidative addition in Pd-catalyzed reactions. Steric hindrance at the 3- and 6-positions favors para-substitution in cross-couplings. Use bulky ligands (e.g., XPhos) to improve selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.